REACTION_CXSMILES
|
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([O:7][C:8]2[S:12][C:11]([C:13]#N)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.[O:26]1CCCC1>>[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([O:7][C:8]2[S:12][C:11]([CH:13]=[O:26])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)OC1=CC=C(S1)C#N)C
|
Name
|
|
Quantity
|
23.9 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
which was stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
after addition of water
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:5)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)OC1=CC=C(S1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 958 mg | |
YIELD: PERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |